molecular formula C14H17Cl3N4O3S B12006820 N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide

N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide

Cat. No.: B12006820
M. Wt: 427.7 g/mol
InChI Key: OJDRBNSJTHQMQR-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide is a complex organic compound with the molecular formula C14H17Cl3N4O3S and a molecular weight of 427.74 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a hydroxybenzoyl group, and a hydrazino carbothioyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide involves several steps. One common method is the reaction of 2,2,2-trichloroethylamine with 2-(2-hydroxybenzoyl)hydrazinecarbothioamide under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide is used in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino carbothioyl group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H17Cl3N4O3S

Molecular Weight

427.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[(2-hydroxybenzoyl)amino]carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C14H17Cl3N4O3S/c1-2-5-10(23)18-12(14(15,16)17)19-13(25)21-20-11(24)8-6-3-4-7-9(8)22/h3-4,6-7,12,22H,2,5H2,1H3,(H,18,23)(H,20,24)(H2,19,21,25)

InChI Key

OJDRBNSJTHQMQR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

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